molecular formula C15H11NO3S B3000598 Quinolin-8-yl benzenesulfonate CAS No. 13222-10-1

Quinolin-8-yl benzenesulfonate

Cat. No. B3000598
CAS RN: 13222-10-1
M. Wt: 285.32
InChI Key: AHNVDMNIJVXKML-UHFFFAOYSA-N
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Description

Quinolin-8-yl benzenesulfonate is a chemical compound with the molecular formula C15H11NO3S . It has a molecular weight of 285.318 Da and is typically found in a powder form .


Synthesis Analysis

The synthesis of quinolin-8-yl benzenesulfonate and its derivatives has been reported in several studies. For instance, a time-efficient synthesis of quinolin-8-yl 4-chlorobenzoate was achieved via an O-acylation reaction between 8-hydroxyquinoline and 4-chlorobenzoyl chloride, mediated by triethylamine in acetonitrile under heating at 80 °C for 20 minutes .


Molecular Structure Analysis

The structure of quinolin-8-yl benzenesulfonate has been characterized through a combination of analytical techniques, including NMR, IR, UV–Vis spectroscopy, MS spectrometry, differential scanning calorimetry (DSC), thermogravimetry (TG), and crystallographic studies . X-ray diffraction analyses show that the crystal structure is characterized by C-H···N, C-H···O, Cl···π, and π···π interactions .


Chemical Reactions Analysis

Several chemical reactions involving quinolin-8-yl benzenesulfonate have been reported. For example, a ruthenium (II) catalyzed remote C-5 alkylation of the quinoline ring of N-(quinolin-8-yl)benzamides with alkyl bromides via C–H bond activation has been described . Another study reported a highly selective remote C(sp3)–H acetonation of N-(quinolin-8-yl)amide scaffolds at the C5-position under microwave irradiation .


Physical And Chemical Properties Analysis

Quinolin-8-yl benzenesulfonate is a powder at room temperature . It has a melting point of 133-134°C . More detailed physical and chemical properties would require further experimental analysis.

Scientific Research Applications

Copper Complexes and DNA Interaction

Quinolin-8-yl benzenesulfonate derivatives, specifically N-Quinolin-8-yl-benzenesulfonamide, have been used to synthesize copper complexes. These complexes have been studied for their interaction with DNA and hydrogen peroxide. The structure of these copper complexes was determined using X-ray diffraction, and their interaction with DNA plasmids was examined. However, they did not exhibit significant chemical nuclease activity in the tested concentration range (Macías et al., 2003).

Synthesis and Fragmentation Pathways Analysis

The synthesis of N-(quinolin-8-yl) benzenesulfonamide derivatives and their fragmentation pathways in electrospray ionization mass spectroscopy have been studied. These derivatives were synthesized using amidation reactions, and their fragmentation pathways provided a method for analyzing and confirming their structures (Chen Bin, 2015).

NFkappaB Pathway Inhibition

A series of N-(quinolin-8-yl)benzenesulfonamides capable of suppressing the NFkappaB pathway were identified through high-throughput screening. These compounds exhibited potency as low as 0.6 µM in cell-based assays, suggesting a potential target within the NFkappaB pathway (Xie et al., 2008).

Anticancer and Radioprotective Agents

Novel quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety have been synthesized and evaluated for their anticancer activity against Ehrlich ascites carcinoma cells. Some of these compounds showed promising in vitro cytotoxic activity. Additionally, one compound exhibited in vivo radioprotective activity against γ-irradiation in mice (Ghorab et al., 2007).

Tubulin Polymerization Inhibition in Cancer Cells

2‐substituted quinolin‐4‐yl‐benzenesulfonate derivatives were synthesized to evaluate their antiproliferative activity against various cancer cell lines. These compounds showed the ability to induce mitotic arrest and apoptosis, targeting the vinblastine binding site of tubulin and inhibiting cellular tubulin polymerization (Kakadiya et al., 2011).

Leishmanicidal and Trypanocidal Activities

N-quinolin-8-yl-arylsulfonamides have been synthesized and assayed against Leishmania spp. and Trypanosoma cruzi strains. These compounds exhibited selective activity for Leishmania spp., with some showing high leishmanicidal and trypanocidal activity (da Silva et al., 2007).

Antimicrobial Agents

New quinoline derivatives clubbed with sulfonamide moiety were synthesized for use as antimicrobial agents. Their structures were confirmed using spectral data, and they showed high activity against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019).

Remote Sulfonylation in Organic Synthesis

Copper(II)-catalyzed remote sulfonylation of aminoquinolines with sodium sulfinates via radical coupling has been developed, resulting in N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives. This method is environmentally friendly and less odorous than previous methods (Xia et al., 2016).

Fungicidal Activity Against Rice Blast

New quinoline derivatives containing a heptafluoropropan-2-yl moiety showed excellent fungicidal activity against rice blast and cucumber powdery mildew, suggesting potential as lead compounds for fungicide development (Liu et al., 2017).

Safety And Hazards

The safety information available for quinolin-8-yl benzenesulfonate indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

Future research could focus on further exploring the synthesis, chemical reactions, and potential applications of quinolin-8-yl benzenesulfonate. For instance, the development of new synthetic methods, such as the ruthenium-catalyzed remote C-5 alkylation , could open up new possibilities for the design and synthesis of quinolin-8-yl benzenesulfonate derivatives with potential applications in various fields.

properties

IUPAC Name

quinolin-8-yl benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3S/c17-20(18,13-8-2-1-3-9-13)19-14-10-4-6-12-7-5-11-16-15(12)14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNVDMNIJVXKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinolin-8-yl benzenesulfonate

Citations

For This Compound
7
Citations
MEM Zayed, RM El-Shishtawy, SA Elroby… - International Journal of …, 2015 - mdpi.com
The synthesis and characterization of different ether and ester derivatives of 8-hydroxyquinoline have been made. UV-visible and fluorescence spectra of these compounds have …
Number of citations: 7 www.mdpi.com
JZ Chigan, Z Hu, L Liu, YS Xu, HH Ding, KW Yang - Bioorganic Chemistry, 2022 - Elsevier
The “superbug” infection caused by metallo-β-lactamases (MβLs) has grown into anemergent health threat, and development of effective MβL inhibitors to restore existing antibiotic …
Number of citations: 3 www.sciencedirect.com
B Bano, KM Khan, B Fatima, M Taha, NH Ismail… - European journal of …, 2017 - Elsevier
In this study synthesis and β-glucuronidase inhibitory potential of 3/5/8 sulfonamide and 8-sulfonate derivatives of quinoline (1–40) are discussed. Studies reveal that all the synthetic …
Number of citations: 16 www.sciencedirect.com
B Aneja, M Azam, S Alam, A Perwez, R Maguire… - ACS …, 2018 - ACS Publications
Despite the vast availability of antibiotics, bacterial infections remain a leading cause of death worldwide. In an effort to enhance the armamentarium against resistant bacterial strains, 1,…
Number of citations: 53 pubs.acs.org
JA Jacobsen, JL Fullagar, MT Miller… - Journal of medicinal …, 2011 - ACS Publications
… This white powder is the intermediate 2-(phenylsulfonamido)quinolin-8-yl benzenesulfonate, which contains a sulfonamide moiety at the 2-position as well as a sulfonate ester group at …
Number of citations: 140 pubs.acs.org
PY Chung - 2020 - theses.lib.polyu.edu.hk
Quinoline is a promising scaffold with invaluable medicinal benefits that can be used in the development of anticancer drugs and fluorescent chemosensors. 8-hydroxyquinoline (8HQ) …
Number of citations: 2 theses.lib.polyu.edu.hk
JL Sardo - 2013 - search.proquest.com
The use of fragment-based lead discovery (FBLD) for the design and development of metalloenzyme inhibitors is examined. This thesis will first discuss the method of FBLD and …
Number of citations: 3 search.proquest.com

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